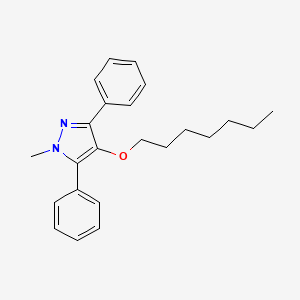
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole is a complex organic compound that features an indole core substituted with an isothiocyanatoethyl group, a methoxy group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Isothiocyanatoethyl Group: The isothiocyanatoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate isothiocyanate precursor.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base.
Trimethylsilylation: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the isothiocyanato group.
Scientific Research Applications
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole involves its interaction with specific molecular targets and pathways. The isothiocyanato group is known to react with nucleophiles such as thiols and amines, which can lead to the modification of proteins and enzymes. This can result in the inhibition of enzyme activity or the induction of cellular stress responses, ultimately affecting cell function and viability.
Comparison with Similar Compounds
Similar Compounds
- 2-Isothiocyanatoethyl methacrylate
- 2-Isothiocyanatoethyl acrylate
- 1-(2-Isothiocyanatoethyl)-3-methoxybenzene
Uniqueness
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trimethylsilyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for further chemical modifications and applications.
Properties
CAS No. |
60114-19-4 |
|---|---|
Molecular Formula |
C15H20N2OSSi |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
[3-(2-isothiocyanatoethyl)-5-methoxyindol-1-yl]-trimethylsilane |
InChI |
InChI=1S/C15H20N2OSSi/c1-18-13-5-6-15-14(9-13)12(7-8-16-11-19)10-17(15)20(2,3)4/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
WQVSBZYFCFDUCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2CCN=C=S)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)


![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)

![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)




![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)
